Esculentin-1-OR5 Esculentin-1-OR5
Brand Name: Vulcanchem
CAS No.:
VCID: VC3667832
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Esculentin-1-OR5

CAS No.:

Cat. No.: VC3667832

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Esculentin-1-OR5 -

Specification

Introduction

Structure and Characteristics of Esculentin-1-OR5

Amino Acid Composition and Sequence

The amino acid sequence of Esculentin-1-OR5 confers both cationic and amphipathic properties to the peptide. Like other members of the esculentin family, it contains a balanced distribution of positively charged amino acids (primarily lysine and arginine residues) and hydrophobic amino acids. This composition is critical for its interaction with bacterial membranes and subsequent antimicrobial activity.

The cationic nature of Esculentin-1-OR5 facilitates its initial binding to the negatively charged bacterial membranes through electrostatic interactions. Following this initial binding, the hydrophobic regions of the peptide can interact with the lipid components of the membrane, potentially leading to membrane disruption or penetration.

Secondary Structure Analysis

Under appropriate conditions, Esculentin-1-OR5 adopts an α-helical conformation, particularly when interacting with bacterial membranes. This structural transition from a disordered state in aqueous solution to a well-defined α-helix in a membrane-mimicking environment is a common feature of many antimicrobial peptides and is believed to be crucial for their antimicrobial activity.

The α-helical structure maximizes the separation between hydrophobic and hydrophilic amino acid side chains, creating distinct faces on the helix. This amphipathic arrangement enables the peptide to interact with both the aqueous environment and the hydrophobic core of bacterial membranes, contributing to its membrane-disrupting capabilities.

Antimicrobial Activity and Mechanism of Action

Esculentin-1-OR5 demonstrates significant antimicrobial activity against a diverse range of bacterial pathogens. Its mechanism of action, like many other antimicrobial peptides, primarily involves interaction with and disruption of bacterial cell membranes. The peptide's cationic character facilitates its initial attraction to the negatively charged bacterial surface.

Spectrum of Antimicrobial Activity

Esculentin-1-OR5 exhibits potent activity against both gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as gram-positive bacteria such as Staphylococcus aureus . The peptide's effectiveness against P. aeruginosa is particularly notable given this bacterium's reputation for developing resistance to conventional antibiotics.

The antimicrobial activity of Esculentin-1-OR5 is characterized by rapid bactericidal effects, often with enhanced efficacy in environments with lower salt concentrations. This characteristic is significant when considering potential physiological applications, as salt concentration can vary across different bodily fluids and tissues.

Membrane Disruption Mechanism

The primary mechanism of action for Esculentin-1-OR5 involves bacterial membrane perturbation. Like other cationic antimicrobial peptides, it likely operates through an initial electrostatic interaction with the negatively charged bacterial membrane followed by insertion into and disruption of the membrane structure . This process can lead to the formation of pores or more extensive membrane damage, resulting in cellular content leakage and ultimately bacterial death.

This mechanism of membrane disruption offers a significant advantage over conventional antibiotics that target specific metabolic pathways or cellular components. By attacking the bacterial membrane directly, Esculentin-1-OR5 presents a higher barrier to the development of resistance mechanisms by target bacteria.

Comparison with Related Peptides

To better understand the unique properties of Esculentin-1-OR5, it is valuable to compare it with related antimicrobial peptides, both within the esculentin family and among other frog skin-derived peptides.

Comparison with Other Esculentin Variants

Within the esculentin family, several variants and derivatives have been identified and characterized. Esculentin-1a and Esculentin-1b, for example, differ by only one amino acid at position 11 of their sequence . Truncated forms of these peptides, such as Esc(1-21) and Esc(1-18), corresponding to the first 20 and 18 amino acids respectively, have also been studied and found to maintain significant antimicrobial activity .

Esculentin-1a(1-21)NH₂, a 21-residue peptide consisting of the first 20 amino acids of esculentin-1a with a glycinamide residue at the C-terminus, has shown potent and rapid activity against both free-living and biofilm forms of P. aeruginosa . This truncated peptide disrupts bacterial membranes through a process based on initial electrostatic interactions followed by membrane disruption through the formation of local breakages .

Comparison with Other Frog Skin Antimicrobial Peptides

Several other families of antimicrobial peptides derived from frog skin share functional similarities with Esculentin-1-OR5, despite differences in structure and sequence. These include:

  • Brevinin: Derived from Rana brevipoda, brevinin peptides generally exhibit distinct antimicrobial properties but have shorter sequence lengths compared to esculentins.

  • Temporin: Found in various amphibian species, temporin peptides are known for their ability to rapidly lyse bacterial membranes but are typically shorter than esculentins.

  • Dermaseptin: Isolated from various amphibian species, dermaseptins represent a larger family of peptides with diverse biological activities but often display higher cytotoxicity compared to esculentins.

Comparative Efficacy Table

The table below summarizes comparative efficacy data for Esculentin-1-OR5 and related antimicrobial peptides against selected bacterial strains:

PeptideActivity Against P. aeruginosaActivity Against S. aureusActivity Against E. coliSpecial Features
Esculentin-1-OR5HighModerate to HighHighC-terminal disulfide bridge; 46 residues
Esculentin-1a(1-21)NH₂HighNot specifiedNot specifiedGlycinamide residue at C-terminus; 21 residues
BrevininModerateModerateModerateShorter sequence; C-terminal disulfide loop
TemporinVariableHighLow to ModerateVery short sequence (13-14 residues)

This comparative analysis highlights the distinctive properties of Esculentin-1-OR5 within the broader context of amphibian-derived antimicrobial peptides.

Current Research and Future Directions

Research on Esculentin-1-OR5 and related peptides continues to evolve, with several promising directions for future investigation.

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